molecular formula C10H10O5 B13953726 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid CAS No. 773120-48-2

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid

Cat. No.: B13953726
CAS No.: 773120-48-2
M. Wt: 210.18 g/mol
InChI Key: MZIRRARAFBERIK-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is a hydroxycinnamic acid derivative characterized by a prop-2-enoic acid backbone substituted with a methyl group at position 2 and a 3,4,5-trihydroxyphenyl group at position 2. This structure confers unique physicochemical properties, including polarity due to the hydroxyl groups and moderate hydrophobicity from the methyl group.

Properties

CAS No.

773120-48-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-5(10(14)15)2-6-3-7(11)9(13)8(12)4-6/h2-4,11-13H,1H3,(H,14,15)

InChI Key

MZIRRARAFBERIK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid typically involves the condensation of 3,4,5-trihydroxybenzaldehyde with an appropriate methylated acetic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-Methyl-3-(3,4,5-trihydroxyphenyl)propanoic acid.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the hydroxycinnamic acid family, which includes derivatives with varying substituents on the phenyl ring or the acrylic acid chain. Below is a comparative analysis with key analogs:

3-(3,4,5-Trihydroxyphenyl)prop-2-enoic Acid (THPPE)

  • Structure: Lacks the methyl group at position 2 of the prop-2-enoic acid chain .
  • Physicochemical Properties :
    • Molecular weight: 196.16 g/mol .
    • Melting point: 210°C .
    • LogP: 0.90 .
    • Solubility: 22 g/L in water at 25°C .
  • Biological Activity :
    • Antioxidant : Exhibits high total antioxidant capacity (TAC) due to three hydroxyl groups .
    • Anti-inflammatory : Inhibits COX-2 with IC₅₀ values comparable to NSAIDs .
    • Cytotoxicity : Moderate activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells .

Ethyl Ester of THPPE (ETHPPE)

  • Structure : Ethyl ester of THPPE, enhancing lipophilicity .
  • Physicochemical Properties :
    • LogP: ~1.50 (estimated higher than THPPE due to esterification) .
  • Biological Activity :
    • Improved membrane permeability increases cytotoxicity in cancer cells (e.g., HeLa) compared to THPPE .
    • Retains COX-2 inhibition but with reduced antioxidant capacity due to fewer free hydroxyl groups .

3,4,5-Trimethoxycinnamic Acid

  • Structure : Methoxy groups replace hydroxyls on the phenyl ring .
  • Physicochemical Properties :
    • Molecular weight: 237.23 g/mol .
    • LogP: ~2.10 (higher than THPPE due to methoxy groups) .
  • Biological Activity: Reduced antioxidant activity (methoxy groups are poor H-donors) . Enhanced anticancer activity in some models due to increased lipophilicity and stability .

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic Acid

  • Structural Distinction : Methyl group at position 2 introduces steric effects and increases hydrophobicity.
  • Predicted Properties :
    • Molecular weight: 210.18 g/mol (estimated).
    • LogP: ~1.30–1.50 (higher than THPPE due to methyl substitution).
    • Solubility: Likely lower than THPPE (15–20 g/L range).
  • Hypothesized Biological Activity :
    • Antioxidant : Methyl group may slightly reduce H-donating capacity compared to THPPE.
    • Cytotoxicity : Enhanced cell penetration due to higher logP could improve activity against cancer lines.
    • COX-2 Inhibition : Steric hindrance from the methyl group might reduce binding efficiency compared to THPPE.

Comparative Data Table

Compound Molecular Weight (g/mol) LogP Solubility (g/L) Key Biological Activities
Target Compound 210.18 (est.) 1.30–1.50 15–20 (est.) Hypothesized: Moderate antioxidant, enhanced cytotoxicity
THPPE (CAS 6093-59-0) 196.16 0.90 22 Antioxidant, COX-2 inhibition, moderate cytotoxicity
ETHPPE 224.21 1.50 <10 High cytotoxicity, retained COX-2 inhibition
3,4,5-Trimethoxycinnamic Acid 237.23 2.10 <5 Low antioxidant, high anticancer activity

Research Findings and Mechanistic Insights

  • Antioxidant Activity : The trihydroxyphenyl group in THPPE and the target compound enables radical scavenging via hydrogen atom transfer. Methyl substitution may slightly hinder this mechanism .
  • Cytotoxicity : Lipophilicity (logP) correlates with cell membrane penetration. ETHPPE and the target compound’s higher logP values suggest improved efficacy in cancer models .
  • COX-2 Inhibition : THPPE’s hydroxyl groups form hydrogen bonds with COX-2’s active site. Methyl substitution could disrupt these interactions, reducing potency .

Biological Activity

2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid, also known as 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid , is a phenolic compound with significant biological activity. This compound is structurally characterized by the presence of multiple hydroxyl groups on the phenolic ring, which contribute to its reactivity and potential therapeutic effects.

  • Chemical Formula : C9H10O5
  • Molecular Weight : 198.17 g/mol
  • IUPAC Name : (2E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit strong antioxidant properties. The antioxidant activity of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is attributed to its ability to donate hydrogen atoms and scavenge free radicals. A study demonstrated that this compound effectively reduced oxidative stress markers in various biological systems, highlighting its potential as a natural antioxidant agent.

Antifungal Activity

The antifungal properties of this compound have been explored in various studies. For instance:

  • Study Findings : In vitro tests showed that 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid exhibited significant antifungal activity against several strains of fungi. The compound's efficacy was evaluated using the EC50 and EC90 metrics, which measured the concentration required to inhibit fungal growth by 50% and 90%, respectively.
CompoundEC50 (µg/mL)EC90 (µg/mL)
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid614.56833.66

This data suggests that the compound's structure plays a crucial role in its bioactivity, particularly the positioning of hydroxyl groups on the phenolic ring.

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. The inhibition of this enzyme by 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid suggests potential applications in skin whitening and treatment of hyperpigmentation.
  • Sulfotransferase Activity : This compound can act as a substrate for sulfotransferase enzymes, which are involved in the metabolism of phenolic compounds. The interaction with these enzymes indicates a role in drug metabolism and detoxification processes.

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial investigated the effects of this compound on oxidative stress in patients with metabolic syndrome. Results showed a significant decrease in markers of oxidative damage after supplementation with the compound over a six-week period.
  • Fungal Infection Treatment : Another study focused on patients with recurrent fungal infections who were treated with formulations containing this compound. The results indicated a marked reduction in infection recurrence compared to placebo groups.

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